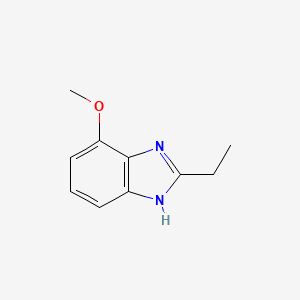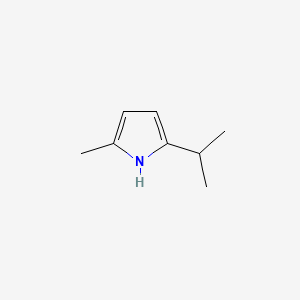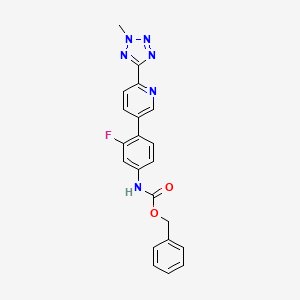
benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of this compound is C21H17FN6O2 . It includes a benzyl group attached to a carbamate group, which is further connected to a phenyl ring. This phenyl ring is substituted with a 3-fluoro group and a 6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 404.4 g/mol .科学的研究の応用
Pharmacophore Design and Kinase Inhibition
The literature review reveals insights into the pharmacophore design of kinase inhibitors, emphasizing compounds with tri- and tetra-substituted imidazole scaffolds known for their selectivity in inhibiting p38 mitogen-activated protein (MAP) kinase. This enzyme is crucial for pro-inflammatory cytokine release, suggesting that benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate could potentially be explored within this context for its efficacy as a kinase inhibitor, given the relevance of its structural features to those of known inhibitors (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Optoelectronic Materials
Further exploration highlights the potential use of related compounds in optoelectronic materials. For instance, quinazoline and pyrimidine derivatives have been utilized in the development of luminescent small molecules, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). The integration of similar molecular structures into π-extended conjugated systems has shown significant value for creating novel optoelectronic materials, suggesting possible research applications of benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate in this field (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Cytochrome P450 Isoform Inhibition
The compound's potential interaction with cytochrome P450 isoforms is also of interest, considering the critical role of these enzymes in drug metabolism and the potential for drug-drug interactions. Studies on chemical inhibitors of these isoforms could provide a foundation for investigating the effects of benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate on various CYP isoforms, which could lead to applications in predicting drug interactions and enhancing drug safety profiles (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
特性
IUPAC Name |
benzyl N-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O2/c1-28-26-20(25-27-28)19-10-7-15(12-23-19)17-9-8-16(11-18(17)22)24-21(29)30-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBJIBYBOVNDET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)NC(=O)OCC4=CC=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-(2-methyl-3-methylene-7-oxabicyclo[2.2.1]hept-5-en-2-yl)-, exo-](/img/no-structure.png)

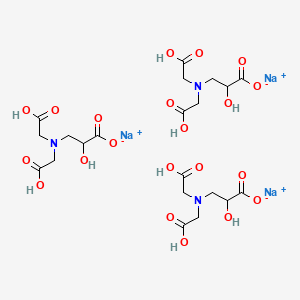

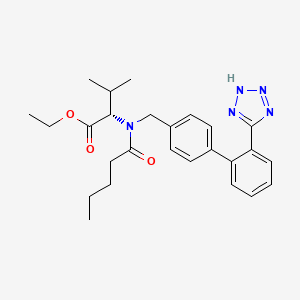
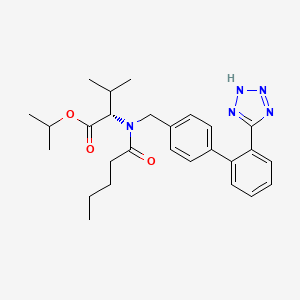
![N-[2-(3,4-Dihydroxy-5-methylphenyl)ethyl]acetamide](/img/structure/B570547.png)

